4-Methylbenzene-1-sulfonoperoxoic acid
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Overview
Description
4-Methylbenzene-1-sulfonoperoxoic acid is an organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which also contains a methyl group (-CH3) and a peroxo group (-O-OH). This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzene-1-sulfonoperoxoic acid can be synthesized through the sulfonation of toluene (methylbenzene) followed by the introduction of a peroxo group. The sulfonation process involves the reaction of toluene with sulfur trioxide (SO3) in the presence of fuming sulfuric acid to form 4-methylbenzenesulfonic acid. This intermediate is then treated with hydrogen peroxide (H2O2) under acidic conditions to introduce the peroxo group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation reactors where toluene is continuously fed and reacted with sulfur trioxide. The resulting 4-methylbenzenesulfonic acid is then subjected to peroxidation using hydrogen peroxide in a controlled environment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-sulfonoperoxoic acid undergoes various types of chemical reactions, including:
Oxidation: Due to its strong oxidizing nature, it can oxidize a wide range of organic compounds.
Substitution: It can participate in electrophilic aromatic substitution reactions where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out under acidic conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled temperatures to achieve substitution.
Major Products
Oxidation: The major products include oxidized derivatives of the starting organic compounds.
Substitution: Products include various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-Methylbenzene-1-sulfonoperoxoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis to introduce oxygen-containing functional groups into organic molecules.
Biology: It is employed in biochemical assays to study oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in antimicrobial treatments due to its strong oxidizing properties.
Industry: It is used in the production of dyes, pharmaceuticals, and other fine chemicals where oxidation reactions are required
Mechanism of Action
The mechanism of action of 4-Methylbenzene-1-sulfonoperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxo group. These ROS can oxidize various substrates by abstracting hydrogen atoms or adding oxygen atoms to the substrates. The molecular targets include organic molecules with susceptible functional groups such as alcohols, aldehydes, and unsaturated compounds .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Lacks the peroxo group and is primarily used as a sulfonating agent.
Benzene-1-sulfonoperoxoic acid: Similar structure but without the methyl group, used for similar oxidation reactions.
Uniqueness
4-Methylbenzene-1-sulfonoperoxoic acid is unique due to the presence of both the methyl and peroxo groups, which enhance its reactivity and make it a versatile oxidizing agent in various chemical processes .
Properties
CAS No. |
139573-03-8 |
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Molecular Formula |
C7H8O4S |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
4-methylbenzenesulfonoperoxoic acid |
InChI |
InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)12(9,10)11-8/h2-5,8H,1H3 |
InChI Key |
MGTWXWKLYUMAON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OO |
Origin of Product |
United States |
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